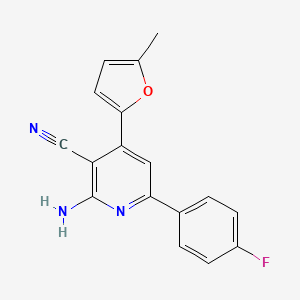![molecular formula C25H22F3N3O4S2 B15025283 Ethyl 5-acetyl-4-methyl-2-[({[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetyl)amino]thiophene-3-carboxylate](/img/structure/B15025283.png)
Ethyl 5-acetyl-4-methyl-2-[({[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetyl)amino]thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 5-ACETYL-4-METHYL-2-(2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a benzoquinazoline moiety, and a trifluoromethyl group
準備方法
The synthesis of ETHYL 5-ACETYL-4-METHYL-2-(2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the thiophene ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the benzoquinazoline moiety: This step may involve the condensation of an amine with a suitable aldehyde or ketone.
Attachment of the trifluoromethyl group: This can be done using trifluoromethylation reagents under specific conditions.
Final esterification: The carboxylic acid group is esterified with ethanol to form the ethyl ester.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
化学反応の分析
ETHYL 5-ACETYL-4-METHYL-2-(2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
ETHYL 5-ACETYL-4-METHYL-2-(2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or marker in biological assays to study various biochemical pathways.
Industrial Applications: The compound may find use in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of ETHYL 5-ACETYL-4-METHYL-2-(2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The trifluoromethyl group and benzoquinazoline moiety may play a role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.
類似化合物との比較
Similar compounds to ETHYL 5-ACETYL-4-METHYL-2-(2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXYLATE include other thiophene derivatives and benzoquinazoline compounds These compounds may share some structural features but differ in their functional groups or substituents, leading to variations in their chemical and biological properties
特性
分子式 |
C25H22F3N3O4S2 |
|---|---|
分子量 |
549.6 g/mol |
IUPAC名 |
ethyl 5-acetyl-4-methyl-2-[[2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C25H22F3N3O4S2/c1-4-35-23(34)18-12(2)20(13(3)32)37-22(18)29-17(33)11-36-24-30-19-15-8-6-5-7-14(15)9-10-16(19)21(31-24)25(26,27)28/h5-8H,4,9-11H2,1-3H3,(H,29,33) |
InChIキー |
JQLZJWRBZVZFDX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)CSC2=NC3=C(CCC4=CC=CC=C43)C(=N2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-{[8-(tert-butyl)-5-oxo-4-phenyl-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-1-YL]sulfanyl}acetate](/img/structure/B15025207.png)
![N-benzyl-8-methyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B15025211.png)
![methyl (2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate](/img/structure/B15025228.png)
![3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B15025233.png)

![4-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]but-2-yn-1-yl 4-bromobenzoate](/img/structure/B15025238.png)
![7-Bromo-1-(3-ethoxy-4-hydroxyphenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15025250.png)
![2-(4-ethylphenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B15025251.png)
![(2E)-3-[2-(2-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B15025254.png)
![6-(3-chloro-4-methoxyphenyl)-3-methyl-N-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15025262.png)
![3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methylphenyl)pyridine](/img/structure/B15025269.png)
![N-(4-methoxyphenyl)-2-[3-(phenylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B15025273.png)
![ethyl 7-[(4-fluorobenzyl)oxy]-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate](/img/structure/B15025275.png)
